1,4-diisopropylcyclohexane chemical and physical properties
1,4-diisopropylcyclohexane chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Diisopropylcyclohexane
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,4-diisopropylcyclohexane, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, structural isomerism, and spectroscopic information.
Chemical and Physical Properties
1,4-Diisopropylcyclohexane is a saturated cyclic hydrocarbon. Its properties are influenced by its molecular weight and the presence of two isopropyl substituents on the cyclohexane (B81311) ring. The compound exists as a mixture of cis and trans isomers.
General and Physical Properties
The fundamental identifiers and physical constants for 1,4-diisopropylcyclohexane are summarized below. These values represent the compound as a mixture of its isomers unless otherwise specified.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄ | [1][2][3][4][5] |
| Molecular Weight | 168.32 g/mol | [1][2][5] |
| CAS Number | 22907-72-8 | [1][2][4][5] |
| IUPAC Name | 1,4-di(propan-2-yl)cyclohexane | [1][5] |
| Synonyms | 1,4-bis(1-methylethyl)cyclohexane | [1][2][3][4] |
| Boiling Point | 214-216 °C | [5][6] |
| Density | 0.8192 g/cm³ | [6] |
| Flash Point | 214-216 °C | [6] |
| Fusion (Melting) Point | 220.3 K (-52.85 °C) / 245 K (-28.15 °C) | [7] |
Thermodynamic and Calculated Properties
The following table details key thermodynamic and computationally derived properties that are crucial for understanding the compound's behavior in various systems.
| Property | Value | Source(s) |
| Enthalpy of Vaporization (ΔvapH°) | 41.65 kJ/mol | [2] |
| Enthalpy of Fusion (ΔfusH°) | 12.70 kJ/mol | [2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 62.02 kJ/mol | [2] |
| Enthalpy of Formation (Gas, ΔfH°gas) | -267.59 kJ/mol | [2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 4.105 | [2] |
| Water Solubility (log10WS) | -3.77 (in mol/l) | [2] |
| XLogP3-AA | 5.3 | [1][3] |
| Critical Temperature (Tc) | 688.60 K | [2] |
| Critical Pressure (Pc) | 2100.34 kPa | [2] |
Structural Information and Isomerism
1,4-Diisopropylcyclohexane exists as two geometric isomers: cis and trans. The spatial arrangement of the two isopropyl groups relative to the plane of the cyclohexane ring defines these isomers. This stereoisomerism is a critical factor in its conformational analysis and can influence its physical properties and interactions in a biological context.
Caption: Logical relationship of 1,4-diisopropylcyclohexane and its isomers.
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of 1,4-diisopropylcyclohexane.
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Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1] The mass spectrum shows a top peak at m/z 69, with other significant peaks at m/z 41 and 83, which are characteristic fragmentation patterns for this structure.[1]
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Infrared (IR) Spectroscopy: The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this molecule.[8] Key absorptions are expected in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations and around 1450-1470 cm⁻¹ for C-H bending vibrations, characteristic of alkanes.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR spectral data are available.[1] The ¹H NMR spectrum would show signals corresponding to the methine protons of the isopropyl groups and the various methylene (B1212753) and methine protons on the cyclohexane ring.[10] The exact chemical shifts and splitting patterns would differ between the cis and trans isomers due to their different magnetic environments.
Experimental Protocols and Methodologies
Detailed experimental protocols for determining the physical properties of common chemicals like 1,4-diisopropylcyclohexane are not typically published in standalone documents. Instead, these values are determined using well-established, standardized methodologies and reported in chemical databases and supplier specifications.
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Boiling and Melting Point Determination: The boiling point is determined through distillation, measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The melting or fusion point is measured using techniques like differential scanning calorimetry (DSC) or a melting point apparatus, which precisely records the temperature of the solid-to-liquid phase transition.[7]
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Spectroscopy:
-
Infrared (IR) Spectroscopy: Gas-phase IR spectra, like those from the NIST database, are obtained using a Fourier-transform infrared (FTIR) spectrometer coupled with a gas cell.[8]
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Mass Spectrometry (MS): Electron ionization mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[11]
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Computational Chemistry: Properties such as the octanol-water partition coefficient (XLogP3-AA) and various thermodynamic values are often calculated using computational models based on the molecule's structure.[1][2] These methods, like the Joback or Crippen methods, provide reliable estimates for unmeasured properties.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,4-diisopropylcyclohexane presents several hazards.
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Hazard Statements: It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Some classifications also include warnings for being a highly flammable liquid and vapor (H225), causing skin irritation (H315), and potentially causing respiratory irritation (H335).[6]
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Precautionary Statements: Recommended precautionary measures include keeping the substance away from heat and open flames (P210), avoiding breathing vapors (P261), and using protective gloves and eye protection (P280).[3][6] In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[3][6] If swallowed, call a poison center or doctor (P301+P312).[3]
References
- 1. 1,4-Diisopropylcyclohexane | C12H24 | CID 140972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Diisopropyl cyclohexane (CAS 22907-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [guidechem.com]
- 4. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]
- 5. 1,4-Diisopropylcyclohexane, cis + trans, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. 1,4-DIISOPROPYLCYCLOHEXANE | 22907-72-8 [amp.chemicalbook.com]
- 7. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]
- 8. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]
- 9. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. ISOPROPYLCYCLOHEXANE(696-29-7) 1H NMR [m.chemicalbook.com]
- 11. 1,4-Diisopropyl cyclohexane [webbook.nist.gov]
